(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine
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Overview
Description
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a trifluorophenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and butan-1-amine.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the amine group is introduced to the trifluorophenyl ring under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction, and solvents like ethanol or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce more saturated amines.
Scientific Research Applications
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. Pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)propan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine may exhibit unique properties such as higher stability, enhanced reactivity, or better pharmacokinetic profiles. The specific arrangement of the trifluorophenyl group and the butan-1-amine backbone can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3/t8-/m1/s1 |
InChI Key |
BYLHLLUDOCQWFB-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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